molecular formula C9H11BrFN B6157232 2-(3-bromo-5-fluorophenyl)propan-2-amine CAS No. 1314660-89-3

2-(3-bromo-5-fluorophenyl)propan-2-amine

Cat. No. B6157232
CAS RN: 1314660-89-3
M. Wt: 232.1
InChI Key:
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Description

2-(3-bromo-5-fluorophenyl)propan-2-amine, also known as 2-BFPA, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point of 85°C and a low melting point of -10°C. 2-BFPA is an important synthetic intermediate in organic synthesis, and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)propan-2-amine has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organic compounds such as dyes, pigments, surfactants, and catalysts. In addition, 2-(3-bromo-5-fluorophenyl)propan-2-amine is used in the synthesis of peptides, peptidomimetics, and peptide-like compounds.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)propan-2-amine is not well understood. However, it is believed to act as a nucleophile in organic reactions. It is thought to react with electrophiles to form new covalent bonds. This reaction is believed to be catalyzed by the presence of a base such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromo-5-fluorophenyl)propan-2-amine are not well understood. However, it is believed to have an effect on enzymes involved in the synthesis of proteins, nucleic acids, and other macromolecules. It is also believed to have an effect on the metabolism of carbohydrates, lipids, and other nutrients.

Advantages and Limitations for Lab Experiments

2-(3-bromo-5-fluorophenyl)propan-2-amine has several advantages for use in lab experiments. It is a volatile liquid with a low boiling point and a low melting point, which makes it easy to handle and store. It is also a relatively inexpensive compound, making it an attractive choice for use in research.
However, there are some limitations to the use of 2-(3-bromo-5-fluorophenyl)propan-2-amine in lab experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture, leading to unexpected results. In addition, it is not water soluble and must be used in a solvent such as dimethyl sulfoxide or dimethylformamide.

Future Directions

There are a number of potential future directions for research involving 2-(3-bromo-5-fluorophenyl)propan-2-amine. These include further investigation into its mechanism of action and biochemical and physiological effects. It is also possible to explore its use in the synthesis of peptides and peptidomimetics, as well as its use in the synthesis of dyes, pigments, surfactants, and catalysts. Additionally, further research could be conducted into its use in the synthesis of agrochemicals and other organic compounds. Finally, research could be conducted into the development of new synthetic methods for the preparation of 2-(3-bromo-5-fluorophenyl)propan-2-amine.

Synthesis Methods

2-(3-bromo-5-fluorophenyl)propan-2-amine can be synthesized in a variety of ways. The most common method is the reaction of 5-fluoro-2-nitrobenzoic acid with 3-bromopropionic acid in the presence of a base such as sodium hydroxide. This reaction yields a salt of 2-(3-bromo-5-fluorophenyl)propan-2-amine, which can then be purified by recrystallization. Other methods of synthesis include the reaction of 3-bromopropionic acid with 5-fluoro-2-nitrobenzaldehyde, and the reaction of 3-bromopropionic acid with 5-fluoro-2-nitrobenzyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-5-fluorophenyl)propan-2-amine involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-bromo-5-fluorobenzene", "2-bromopropane", "ammonia", "sodium hydroxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 3-bromo-5-fluorobenzene with nitric acid and sulfuric acid to yield 2-nitro-3-bromo-5-fluorobenzene.", "Step 2: Reduction of 2-nitro-3-bromo-5-fluorobenzene with hydrogen gas and palladium on carbon to yield 3-bromo-5-fluorobenzene.", "Step 3: Alkylation of 3-bromo-5-fluorobenzene with 2-bromopropane in the presence of a strong base such as sodium hydroxide to yield 2-(3-bromo-5-fluorophenyl)propan-2-ol.", "Step 4: Conversion of 2-(3-bromo-5-fluorophenyl)propan-2-ol to the corresponding amine using ammonia in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride." ] }

CAS RN

1314660-89-3

Product Name

2-(3-bromo-5-fluorophenyl)propan-2-amine

Molecular Formula

C9H11BrFN

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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